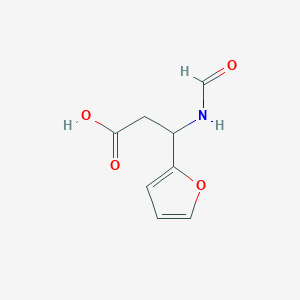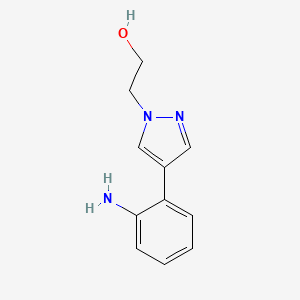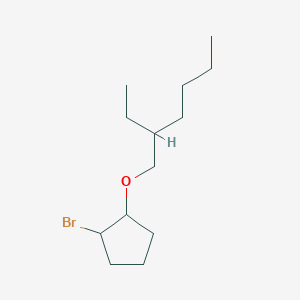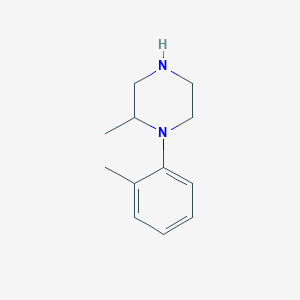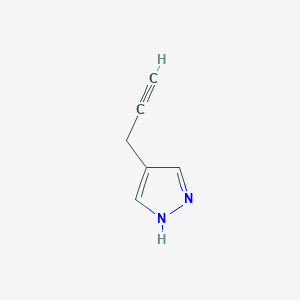![molecular formula C12H9BrFN B13627408 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 5’ position, a fluorine atom at the 2’ position, and an amine group at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary or secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products may include nitro, nitroso, or reduced amine derivatives.
Coupling Reactions: Products may include more complex biphenyl derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological molecules. It may also be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Its ability to undergo various chemical modifications makes it a valuable starting material for drug discovery.
Industry: In the industrial sector, 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may include the development of new materials with enhanced thermal or mechanical properties.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine, fluorine, and amine groups allows for interactions with different biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
4-Bromo-2-fluorobiphenyl: This compound has a similar biphenyl structure with bromine and fluorine atoms but lacks the amine group. It is used in similar applications but may have different reactivity and properties.
5-Bromo-2-fluoro-[1,1’-biphenyl]-3-ylboronic acid: This compound contains a boronic acid group instead of an amine group. It is used in coupling reactions and as a building block in organic synthesis.
Uniqueness: The presence of the amine group in 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C12H9BrFN |
|---|---|
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
3-(5-bromo-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |
Clave InChI |
XXLUDPNAAFPLTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


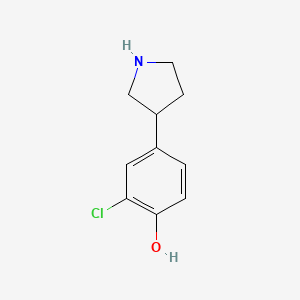
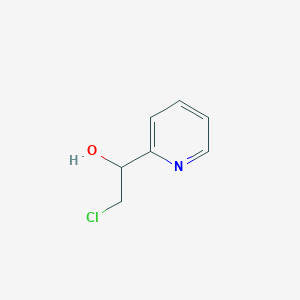
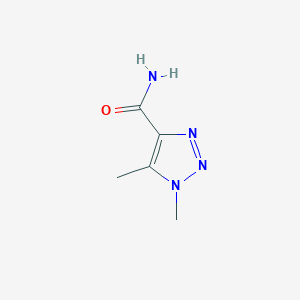
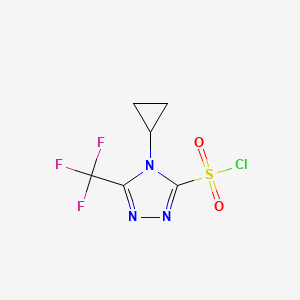
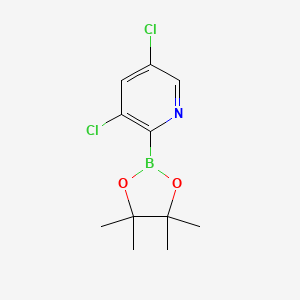
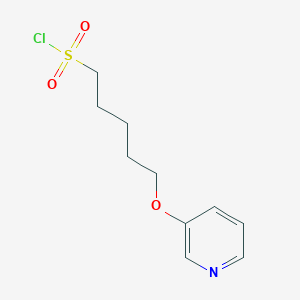
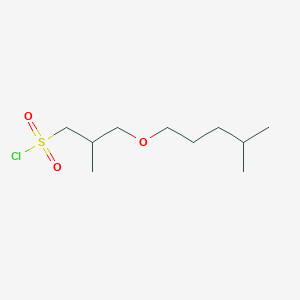
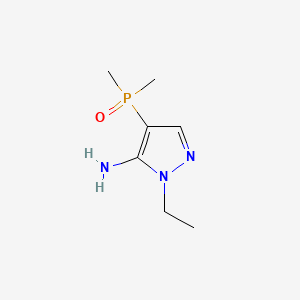
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
